molecular formula C28H35F2N5O3 B607871 GSK8814

GSK8814

Cat. No.: B607871
M. Wt: 527.6 g/mol
InChI Key: YDPMMWAOCCOULO-JBRSBNLGSA-N
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Description

GSK8814 is a first-in-class, cell-permeable chemical probe designed to selectively inhibit the bromodomain of ATAD2 (ATPase family AAA domain-containing protein 2), a cancer-associated epigenetic regulator. It exhibits nanomolar potency, with a reported IC50 of 0.059 μM against ATAD2 and a 500-fold selectivity over BRD4 BD1 (pIC50 of 7.3 vs. 4.6, respectively) . Its binding affinity (pKd = 8.1) and selectivity profile were validated using BROMOscan assays (pKi = 8.9) . This compound was developed through structure-based optimization of naphthyridones, incorporating a conformationally constrained methoxy piperidine to enhance selectivity over BET bromodomains .

Preparation Methods

The synthesis of GSK8814 involves multiple steps, including the formation of its core structure and the introduction of functional groups. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

GSK8814 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

GSK8814 has several scientific research applications:

Mechanism of Action

GSK8814 exerts its effects by binding to the ATAD2/2B bromodomains, displacing acetylated H4 peptide from the bromodomain. This binding inhibits the function of ATAD2, which is essential for its association with acetylated chromatin. The binding constant (pKd) for this compound is 8.1, and it shows high selectivity over other bromodomains .

Comparison with Similar Compounds

GSK8814 vs. BET Bromodomain Inhibitors

Compound Target(s) ATAD2 IC50 (μM) BRD4 BD1 IC50 (μM) Selectivity (ATAD2 vs. BRD4) Key Features
This compound ATAD2 0.059 25 (pIC50 = 4.6) 500-fold Conformationally constrained methoxy piperidine; cell-permeable probe
SGC-CBP30 CBP/EP300, weak BRD4 BD1 N/A 0.9 N/A Pan-BET inhibitor with off-target activity on BRD4; limited ATAD2 activity
I-CBP112 CBP/EP300, weak BRD4 BD1 N/A 1.2 N/A Similar off-target profile to SGC-CBP30; no significant ATAD2 inhibition

Key Findings :

  • This compound’s selectivity over BET bromodomains stems from structural differences in the ATAD2 binding pocket, such as the replacement of BRD4’s hydrophobic WPF motif with a hydrophilic RVF motif .
  • BET inhibitors like SGC-CBP30 and I-CBP112 lack meaningful activity against ATAD2, highlighting this compound’s unique target specificity .

This compound vs. Other ATAD2 Inhibitors

Compound ATAD2 IC50 (μM) Selectivity Profile Cellular Activity Structural Features
This compound 0.059 500-fold over BRD4 BD1; no BAZ2A inhibition Limited Naphthyridone core with constrained methoxy piperidine
GSK232 0.032 Unknown None Theophylline derivative; atypical binding mode
Compound 60 1300 Non-selective (similar BRD4 inhibition) N/A Fragment-based design; low potency
TP-238 N/A Binds BAZ2A and BPTF bromodomains N/A Active in BAZ2A Kac pocket; distinct interaction pattern

Key Findings :

  • This compound outperforms early ATAD2 inhibitors like Compound 60 (IC50 = 1.3 mM) in both potency and selectivity .
  • GSK232 , despite superior in vitro potency (IC50 = 0.032 μM), lacks cellular activity due to poor permeability, whereas this compound is cell-permeable .

This compound vs. Negative Control (GSK8815)

Compound ATAD2 IC50 (μM) Function
This compound 0.059 Active enantiomer; ATAD2 inhibitor
GSK8815 >10 Inactive enantiomer; negative control

Key Findings :

  • The enantiomer GSK8815 serves as a critical control to confirm that observed cellular effects are ATAD2-specific .

Research Challenges and Limitations

  • Limited Therapeutic Efficacy: Despite high potency, this compound’s anti-proliferative effects in cancer cells were only observed at high concentrations (>10 μM), possibly due to ATAD2’s oligomeric chromatin binding or the need for bromodomain-independent ATPase inhibition .
  • Structural Complexity : ATAD2’s bromodomain has a shorter ZA loop and a solvent-exposed Kac pocket, complicating inhibitor design compared to BET bromodomains .
  • Off-Target Risks : While this compound is selective over BETs, its weak affinity for TAF1/TAF1L bromodomains warrants caution in polypharmacology studies .

Biological Activity

GSK8814 is a selective chemical probe targeting the bromodomain of the ATPase family AAA domain-containing protein 2 (ATAD2) and ATAD2B. This compound has garnered attention due to its potential implications in cancer therapy, particularly in relation to chromatin remodeling and tumor cell growth regulation.

Overview of this compound

This compound was developed as part of a series of bromodomain inhibitors, with a focus on its ability to modulate the activity of ATAD2, a protein implicated in various cancers. The compound exhibits a binding constant pKd=8.1pK_d=8.1, indicating strong binding affinity as measured by isothermal titration calorimetry (ITC) . Its selectivity is notable, being over 100-fold selective against other bromodomains, particularly BRD4, which is often involved in oncogenic processes .

Key Characteristics

  • Binding Affinity : pIC50=7.3pIC_{50}=7.3 for displacing acetylated H4 peptide from the ATAD2 bromodomain.
  • Selectivity : More than 100-fold selective over other bromodomains in the BROMOscan assay.
  • Cellular Activity : Exhibits an effective concentration (EC50) of 2 µM in cellular assays assessing interaction with histone H3.3 .

ATAD2 and ATAD2B are chromatin remodeling factors that play crucial roles in regulating gene expression linked to tumor growth. Overexpression of ATAD2 is associated with poor prognosis in several cancers, including esophageal squamous cell carcinoma (ESCC) and hepatocellular carcinoma . this compound's inhibition of ATAD2 disrupts its function in promoting cancer cell proliferation and survival.

Cellular Effects

  • Inhibition of Tumor Growth : Silencing ATAD2 has been shown to reduce colony formation and growth in ESCC cells, indicating that this compound could similarly impede tumor progression .
  • Cell Cycle Regulation : Knockdown of ATAD2 leads to decreased expression of cyclins (e.g., cyclin D1), which are critical for cell cycle progression, thereby inducing cell cycle arrest and apoptosis .

In Vitro Studies

This compound has been evaluated for its biological activity across various cancer cell lines. The following table summarizes key findings from recent studies:

Study ReferenceCancer TypeIC50 (μM)Mechanism
ESCC0.059Inhibits proliferation by targeting ATAD2
Breast Cancer5.43Induces apoptosis and inhibits migration
Multiple Cancers>25Combination therapy potential with gemcitabine

Case Studies

  • Esophageal Squamous Cell Carcinoma :
    • This compound significantly inhibited growth and colony formation abilities of ESCC cells.
    • It was observed that silencing ATAD2 led to reduced lactate production and altered glucose uptake pathways, suggesting metabolic reprogramming as a therapeutic avenue.
  • Breast Cancer Models :
    • In BT-549 breast cancer cells, this compound demonstrated potent anti-proliferative effects with an IC50 value of 5.43 μM.
    • The compound also showed significant impacts on c-Myc activation, a key regulator in many cancers.

Q & A

Basic Research Questions

Q. What experimental methods are used to validate the selectivity of GSK8814 for ATAD2 over other bromodomains, such as BRD4?

To confirm selectivity, researchers employ BROMOscan profiling to measure binding affinity (pKi) across bromodomain families. For this compound, this assay demonstrated a pKi of 8.9 for ATAD2 compared to pIC50 values of 7.3 (ATAD2) and 4.6 (BRD4 BD1), indicating 500-fold selectivity . Competitive binding assays using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) further validate specificity. Structural studies (e.g., X-ray crystallography) can reveal interactions with ATAD2’s hydrophobic pocket, explaining selectivity .

Q. How is the binding affinity (pKd) of this compound determined, and what factors influence its accuracy?

Binding affinity is quantified using radioligand displacement assays or fluorescence polarization . For this compound, the pKd of 8.1 reflects its high affinity for ATAD2. Key considerations include:

  • Buffer conditions (pH, ionic strength) that mimic physiological environments.
  • Protein purity and stability to avoid denaturation during assays.
  • Negative controls (e.g., BRD4 BD1) to rule out nonspecific binding .

Q. What cellular models are appropriate for studying this compound’s inhibition of ATAD2 in cancer pathways?

ATAD2 is implicated in oncogenic pathways like MYC amplification and PI3K/AKT/mTOR . Suitable models include:

  • ATAD2-overexpressing cancer cell lines (e.g., HeLa, MCF-7) to assess proliferation and apoptosis.
  • CRISPR/Cas9 ATAD2-knockout models as comparators.
  • Xenograft models to evaluate tumor regression in vivo. Dose-response curves (IC50) and RNA-seq can link inhibition to downstream gene suppression .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s activity data across different assay platforms?

Discrepancies may arise from assay design (e.g., full-length vs. truncated ATAD2 protein) or cellular context (e.g., epigenetic state). Mitigation strategies include:

  • Cross-validation using orthogonal methods (e.g., ITC vs. SPR).
  • Meta-analysis of public datasets (e.g., ChEMBL, PubChem) to compare activity thresholds.
  • Computational modeling to predict binding kinetics under varied conditions .

Q. What structural modifications of this compound enhance selectivity while maintaining potency against ATAD2?

The tropane ring system in this compound’s scaffold was designed to exploit ATAD2’s unique binding pocket. Advanced strategies include:

  • Conformational constraint (e.g., methoxy piperidine substitution) to reduce BET family off-target effects.
  • Fragment-based drug design to optimize hydrogen bonding with Asn1064 and Tyr1041 residues.
  • SAR studies to balance lipophilicity and solubility, critical for in vivo efficacy .

Q. How should researchers design experiments to evaluate this compound’s epigenetic effects beyond bromodomain inhibition?

ATAD2 interacts with coactivators like E2F and MYC . A multi-omics approach is recommended:

  • ChIP-seq to map changes in histone acetylation (e.g., H3K27ac) at MYC loci.
  • RNA-seq to identify dysregulated pathways (e.g., cell cycle, apoptosis).
  • Proteomics to assess post-translational modifications of ATAD2-binding partners .

Q. What methodologies address the challenge of off-target effects in high-throughput screens involving this compound?

To minimize false positives:

  • Counter-screening against a panel of bromodomains (e.g., BRD2-4, CREBBP).
  • CETSA (Cellular Thermal Shift Assay) to confirm target engagement in live cells.
  • Machine learning classifiers trained on known promiscuous compounds to flag risky chemotypes .

Q. Methodological Considerations

Q. How can researchers ensure reproducibility of this compound’s in vitro activity data?

  • Standardized protocols : Adopt BROMOscan or ALPHAScreen assays with consistent ATP concentrations.
  • Data reporting : Include pIC50, Hill slopes, and 95% confidence intervals.
  • Reagent validation : Use recombinant ATAD2 with confirmed activity via MALDI-TOF or western blot .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

  • Nonlinear regression (e.g., four-parameter logistic model) to calculate IC50.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Bootstrapping to estimate uncertainty in binding kinetics .

Q. Data Contradiction Analysis

Q. How should conflicting results about this compound’s efficacy in different cancer types be interpreted?

Variability may stem from tumor heterogeneity or ATAD2 expression levels . Solutions include:

  • Biomarker stratification : Pre-screen patient-derived cells for ATAD2 amplification.
  • Combinatorial studies : Test this compound with BET inhibitors or chemotherapeutics to identify synergistic contexts.
  • Patient-derived organoids to model tumor microenvironments .

Properties

IUPAC Name

8-[[(3R,4R,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35F2N5O3/c1-16-8-19(11-31-10-16)21-12-33-26(24-20(21)9-17(2)27(36)35-24)34-25-22(37-3)13-32-14-23(25)38-15-18-4-6-28(29,30)7-5-18/h8-12,18,22-23,25,32H,4-7,13-15H2,1-3H3,(H,33,34)(H,35,36)/t22-,23+,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPMMWAOCCOULO-JBRSBNLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2=CN=C(C3=C2C=C(C(=O)N3)C)NC4C(CNCC4OCC5CCC(CC5)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CN=C1)C2=CN=C(C3=C2C=C(C(=O)N3)C)N[C@@H]4[C@H](CNC[C@H]4OCC5CCC(CC5)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35F2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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